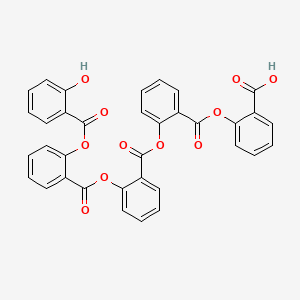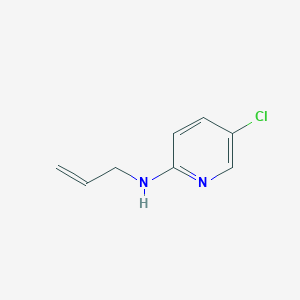
cis-Propenylphosphonic Acid (R)-(+)-a-Methylbenzylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt: is an organic salt with the molecular formula C₃H₇O₃P(C₈H₁₁N).
Preparation Methods
The preparation of cis-Propenylphosphonic Acid involves several steps:
Starting Materials: The process begins with propargyl alcohol and phosphorus trichloride.
Reaction Steps:
Industrial Production: Industrial methods for producing cis-Propenylphosphonic Acid typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions: Typical reagents include phosphotungstic acid and other catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its potential as an inhibitor of fatty acid biosynthesis, making it effective against antibiotic-resistant strains of bacteria.
Medicine: It is used in the microbial production of Fosfomycin, an antibiotic used to treat urinary tract infections.
Industry: The compound is utilized in the production of antibacterial materials and other industrial applications.
Mechanism of Action
The mechanism of action of cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in fatty acid biosynthesis, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound disrupts the biosynthesis of fatty acids, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt can be compared with other similar compounds:
Similar Compounds: Some similar compounds include other phosphonic acids and their derivatives.
Uniqueness: The unique aspect of this compound lies in its specific molecular structure and its ability to inhibit fatty acid biosynthesis, making it effective against antibiotic-resistant bacteria.
Properties
Molecular Formula |
C11H18NO3P |
|---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
(1R)-1-phenylethanamine;[(Z)-prop-1-enyl]phosphonic acid |
InChI |
InChI=1S/C8H11N.C3H7O3P/c1-7(9)8-5-3-2-4-6-8;1-2-3-7(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6)/b;3-2-/t7-;/m1./s1 |
InChI Key |
CUMLAIKEAHWEFG-POMABLRUSA-N |
Isomeric SMILES |
C/C=C\P(=O)(O)O.C[C@H](C1=CC=CC=C1)N |
Canonical SMILES |
CC=CP(=O)(O)O.CC(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)

![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)

